molecular formula C15H10N4O3S B2799524 2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide CAS No. 477544-85-7

2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2799524
CAS No.: 477544-85-7
M. Wt: 326.33
InChI Key: RTGJSGMNCHEOOU-UHFFFAOYSA-N
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Description

The compound “2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide” is a chemical compound with the empirical formula C12H9N3O3 . It is a derivative of benzamide and contains a nitro group, a pyridinyl group, and a thiazolyl group.

Scientific Research Applications

Crystal Structure and Molecular Interactions

The compound's structural analysis reveals significant insights into its crystallographic properties and molecular interactions. Research on similar structures indicates the importance of dihedral angles between pyridine and benzamide rings, showcasing intra and intermolecular hydrogen bonding and aromatic π-π interactions. These structural features contribute to understanding the compound's solid-state architecture and interaction potential, essential for material science and molecular engineering applications (Huaqin Zheng et al., 2012).

Synthetic Methodologies and Process Optimization

Efficient synthesis and process optimization of compounds containing the 2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide structure are pivotal for pharmaceutical and chemical research. Studies illustrate various synthetic routes, emphasizing mild conditions, convenient operations, and improved yields. These methodologies are vital for the scalable production of related compounds, contributing to the development of new drugs and materials (Gong Ping, 2007).

Antimicrobial and Antitumor Activities

Research into compounds with similar structures has uncovered their potential antimicrobial and antitumor activities. These findings suggest that modifications in the thiazole ring and benzamide moiety can lead to compounds with significant biological activities, making them promising candidates for the development of new therapeutic agents. Such studies are crucial for the discovery of novel drugs with enhanced efficacy and specificity (Masao Yoshida et al., 2005).

Quantum Mechanical and QSAR Studies

Quantitative structure-activity relationship (QSAR) and quantum mechanical studies provide a deeper understanding of the molecular properties and activity profiles of compounds. By applying these computational approaches, researchers can predict the biological activity of new compounds, guiding the design of molecules with desired therapeutic effects. This computational research facilitates the efficient screening and optimization of drug candidates, reducing the need for extensive laboratory experiments (N. Al-Masoudi et al., 2011).

Antiparasitic Mechanisms and Drug Modification

Investigations into thiazolides, including compounds structurally related to this compound, reveal their broad-spectrum antiparasitic activity. These studies highlight the compound's action mechanisms and the impact of modifications on its activity. Understanding these mechanisms is crucial for the development of new antiparasitic agents, offering insights into tackling resistance and improving drug efficacy (M. Esposito et al., 2005).

Properties

IUPAC Name

2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O3S/c20-14(11-5-1-2-6-13(11)19(21)22)18-15-17-12(9-23-15)10-4-3-7-16-8-10/h1-9H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGJSGMNCHEOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330304
Record name 2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822674
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477544-85-7
Record name 2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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